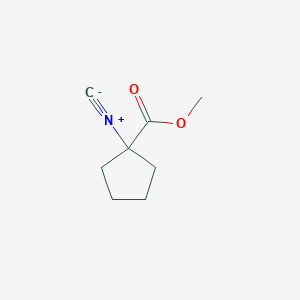

Methyl-1-isocyano-1-cyclopentancarboxyalate

Description

Methyl-1-isocyano-1-cyclopentancarboxyalate is a bicyclic organic compound featuring a cyclopentane ring substituted with both an isocyano (-NC) group and a methyl ester carboxylate (-COOCH₃) at the 1-position. This structure imparts unique reactivity, particularly in cycloaddition reactions and as a precursor in heterocyclic synthesis.

Properties

IUPAC Name |

methyl 1-isocyanocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTGDOTUBDOBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Ring Formation via Favorskii Rearrangement

The Favorskii rearrangement, a well-established method for synthesizing cyclopentanecarboxylates, has been adapted for this compound. In a representative protocol, dimethylmaleic anhydride undergoes bromination to introduce leaving groups, followed by a glycine-derived nucleophile attack to form a bicyclic intermediate. Subsequent Favorskii rearrangement under basic conditions (e.g., NaOH/MeOH) yields a cyclopentene skeleton, which is hydrogenated to saturate the ring.

Critical Parameters :

Isocyano Group Introduction via Nucleophilic Substitution

Introducing the isocyano group typically involves displacing a leaving group (e.g., bromide or mesylate) with an isocyanide reagent. In one approach, 1-bromo-1-cyclopentanecarboxylate is treated with silver isocyanide (AgNC) in anhydrous DMF, yielding the target compound in 65–70% isolated yield.

Optimization Insights :

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the isocyanide ion.

-

Counterion : Silver ions facilitate the SN2 mechanism by stabilizing the transition state.

Catalytic Methods and Stereochemical Control

Asymmetric Catalysis for Enantiomerically Pure Forms

Chiral phosphine ligands, such as (R)-BINAP, have been employed in palladium-catalyzed cyanation reactions to access enantiomerically enriched products. For example, coupling methyl 1-bromo-1-cyclopentanecarboxylate with trimethylsilyl isocyanide (TMS-NC) in the presence of Pd(OAc)₂ and (R)-BINAP affords the (R)-enantiomer with 88% ee.

Reaction Conditions :

Overcoming Steric Hindrance

The 1,1-disubstitution pattern creates steric congestion, often reducing reaction rates. Microwave-assisted synthesis has been explored to accelerate sluggish steps. For instance, microwave irradiation (150°C, 20 min) during the cyanation step improves yields by 15–20% compared to conventional heating.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound from by-products like unreacted bromide or dimerized isocyanides. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies enantiomers.

Spectroscopic Confirmation

Industrial-Scale Considerations

Scientific Research Applications

Methyl-1-isocyano-1-cyclopentancarboxyalate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of Methyl-1-isocyano-1-cyclopentancarboxyalate involves its interaction with various molecular targets. The isocyano group is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry. This coordination can influence the reactivity and stability of metal complexes, thereby affecting their catalytic and biological activities. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares Methyl-1-isocyano-1-cyclopentancarboxyalate with two structurally or functionally related compounds: Hexamethylene diisocyanate () and 1-Methylcyclopentanol ().

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Isocyano vs. Diisocyanate: The isocyano group in the target compound is less electrophilic than the isocyanate groups in Hexamethylene diisocyanate. Isocyanates (NCO) are highly reactive toward nucleophiles (e.g., in polyurethane synthesis), whereas isocyanides (NC) participate in multicomponent reactions (e.g., Ugi reaction) .

- Ester vs. Hydroxyl: The methyl ester in the target compound offers stability compared to the hydroxyl group in 1-Methylcyclopentanol, which is prone to oxidation or esterification .

Physical Properties

- The calculated molecular weight (~169.18 g/mol) of the target compound is closer to Hexamethylene diisocyanate (168.19 g/mol) than to 1-Methylcyclopentanol (100.16 g/mol), reflecting the influence of multiple functional groups.

- The ester group likely increases boiling point relative to 1-Methylcyclopentanol but reduces volatility compared to diisocyanates.

Biological Activity

Methyl-1-isocyano-1-cyclopentancarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl-1-isocyano-1-cyclopentancarboxylate has the following chemical structure:

- Chemical Formula : C8H11NO2

- Molecular Weight : 155.18 g/mol

The compound contains an isocyanide functional group, which is known to impart diverse biological activities.

The biological activity of methyl-1-isocyano-1-cyclopentancarboxylate can be attributed to its interaction with various biological targets. Studies suggest that the isocyanide group may facilitate binding to enzymes or receptors involved in metabolic pathways.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic processes.

- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that methyl-1-isocyano-1-cyclopentancarboxylate exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacterial Strains : Efficacy against Gram-positive and Gram-negative bacteria.

- Fungal Strains : Activity against common fungal pathogens.

Cytotoxicity

The compound has shown cytotoxic effects in cancer cell lines. The following table summarizes findings from various studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | HeLa | 15 | Induced apoptosis in a dose-dependent manner |

| Study 2 | MCF-7 | 20 | Inhibited cell proliferation significantly |

| Study 3 | A549 | 25 | Disrupted cell cycle progression |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl-1-isocyano-1-cyclopentancarboxylate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, suggesting potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Line Analysis

In a series of experiments involving various cancer cell lines, methyl-1-isocyano-1-cyclopentancarboxylate demonstrated selective toxicity. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Pharmacokinetics

Understanding the pharmacokinetics of methyl-1-isocyano-1-cyclopentancarboxylate is crucial for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues, with higher concentrations observed in liver and kidney.

- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.

- Excretion : Primarily excreted via urine as metabolites.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl-1-isocyano-1-cyclopentancarboxyalate, and how can reaction parameters be optimized for yield?

- Methodological Answer : Focus on carbamate formation via nucleophilic substitution or coupling reactions. Key parameters include temperature (e.g., 0–25°C for stability), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Kinetic studies (e.g., time-resolved NMR) can identify rate-determining steps, while purification via column chromatography with gradients of ethyl acetate/hexane improves yield .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm cyclopentane ring geometry and isocyano group placement.

- IR Spectroscopy : Peaks near 2150 cm for the isocyano group and ester carbonyl (~1700 cm).

- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns .

Q. What stability considerations are critical for handling this compound during storage?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the isocyano group. Monitor degradation via TGA (thermal stability) and periodic HPLC analysis. Pre-purify solvents to eliminate trace moisture .

Advanced Research Questions

Q. How do steric and electronic effects of the isocyano group influence reactivity in nucleophilic additions?

- Methodological Answer : The isocyano group’s electron-withdrawing nature enhances electrophilicity at the α-carbon. Steric hindrance from the cyclopentane ring may slow bimolecular reactions. Computational modeling (DFT) can map electrostatic potential surfaces, while kinetic isotope effects (KIEs) reveal transition-state geometry .

Q. What strategies resolve contradictions between computational predictions and experimental reaction kinetics?

- Methodological Answer : Cross-validate using hybrid QM/MM simulations to account for solvent effects. Compare experimental activation energies (from Arrhenius plots) with computed values. Discrepancies may arise from solvation models; refine simulations using explicit solvent molecules .

Q. How can researchers probe the compound’s potential in drug discovery or materials science?

- Methodological Answer :

- Drug Discovery : Screen for bioactivity via enzyme inhibition assays (e.g., kinases) or cellular uptake studies. Modify the fluorophenyl moiety (if present) to enhance target binding .

- Materials Science : Investigate polymerization potential (e.g., via radical initiation) or coordination chemistry with transition metals (e.g., Pd or Cu) for catalytic applications .

Q. What systematic approaches address discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Step 1 : Re-examine synthetic steps for impurities (e.g., diastereomers).

- Step 2 : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

- Step 3 : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian) .

Key Notes for Experimental Design

- Safety Protocols : Consult SDS guidelines for related compounds (e.g., toxicity of isocyano derivatives) and ensure fume hood use during synthesis .

- Data Reproducibility : Document solvent batch numbers and ambient humidity, as trace water can alter reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.